molecular formula C25H22ClN2O9 B1667087 Binifibrate CAS No. 69047-39-8

Binifibrate

Cat. No. B1667087
CAS RN: 69047-39-8
M. Wt: 498.9 g/mol
InChI Key: USIXGWMVXQSJBA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Binifibrate has a molecular weight of 498.92 and a formula of C25H23ClN2O7 . It has a complex structure with two nicotinic and one clofibiric radical esterified by a glycerol moiety .


Physical And Chemical Properties Analysis

Binifibrate is a small molecule drug . Its physical and chemical properties, such as hardness, topography, and hydrophilicity, are determined by its chemical structure and composition .

properties

IUPAC Name

[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3-(pyridine-3-carbonyloxy)propyl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O7/c1-25(2,35-20-9-7-19(26)8-10-20)24(31)34-21(15-32-22(29)17-5-3-11-27-13-17)16-33-23(30)18-6-4-12-28-14-18/h3-14,21H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYRHDVAEJIBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC(COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219113
Record name Binifibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Binifibrate

CAS RN

69047-39-8
Record name Binifibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69047-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Binifibrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069047398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Binifibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BINIFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NGZ4GPE20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Binifibrate
Reactant of Route 2
Reactant of Route 2
Binifibrate
Reactant of Route 3
Reactant of Route 3
Binifibrate
Reactant of Route 4
Reactant of Route 4
Binifibrate
Reactant of Route 5
Reactant of Route 5
Binifibrate
Reactant of Route 6
Reactant of Route 6
Binifibrate

Citations

For This Compound
74
Citations
M de Oya Otero - Anales de Medicina Interna (Madrid, Spain …, 1993 - europepmc.org
A multicentric, double-blind and randomized clinical study was conducted on a total of 54 patients with hyperlipidemias type IIa, IIb and IV in order to compare the effectivity and …
Number of citations: 1 europepmc.org
JM Sánchez-Torres, JL Pedraz, AR Gascón… - Bollettino Chimico …, 1991 - europepmc.org
… of binifibrate was studied in 10,000 g supernatant fractions from rat liver. Binifibrate was … The biotransformation constant of binifibrate into its different metabolites proved to be 0.11 +/…
Number of citations: 1 europepmc.org
L Bruseghini, J Freixes, R Andreoli - Arzneimittel-forschung, 1983 - europepmc.org
The microhaemorheological properties of 3-pyridine carboxylic acid 2-[2-(4-chlorophenoxy)-2-methyl-1-oxopropoxy]-1, 3-propanediyl ester (binifibrate, Biniwas), a hypolipidaemic and …
Number of citations: 1 europepmc.org
A Avellaneda, A Rueda, C Cascio… - Anales de Medicina …, 1993 - europepmc.org
… recognize the effectiveness of three months drug treatment with Binifibrate (600 mg TID). Total … Results reflect a beneficial effect of Binifibrate on lipoprotein metabolism and in such wise, …
Number of citations: 2 europepmc.org
M Dalmau, J Monasterio, R Nogués, M Picó… - Arzneimittel …, 1983 - europepmc.org
3-Pyridinecarboxylic acid 2-[2-(4-chlorophenoxy)-2-methyl-1-oxo-propoxy]-1, 3-propanediyl ester (binifibrate, Biniwas) an anti-arteriosclerotic and hypolipidaemic agent which showed …
Number of citations: 2 europepmc.org
G Botella - Anales de Medicina Interna (Madrid, Spain: 1984), 1990 - europepmc.org
31 patients afflicted with primary hyperlipidemia who did not improve after 30 days on a diet were treated with 1800 mg/day of binifibrate. We measured the total cholesterol level and …
Number of citations: 2 europepmc.org
KG Arun, CS Sharanya, J Abhithaj… - Journal of …, 2021 - Taylor & Francis
… The results showed that the drugs Binifibrate and Bamifylline bind strongly to the enzyme … However, US Food and Drug Administration have withdrawn Binifibrate from the market as it …
Number of citations: 67 www.tandfonline.com
L BRUSEGHINI, J FREIXES, R ANDREOLI - 1983 - pascal-francis.inist.fr
MICROHAEMORHEOLOGICAL PROPERTIES OF BINIFIBRATE. I: EXPERIMENTAL STUDIES … MICROHAEMORHEOLOGICAL PROPERTIES OF BINIFIBRATE. I …
Number of citations: 0 pascal-francis.inist.fr
M DALMAU, J MONASTERIO, R NOGUES, M PICO… - 1983 - pascal-francis.inist.fr
MICROHAEMORHEOLOGICAL PROPERTIES OF BINIFIBRATE. II: PRELIMINARY OPEN STUDIES IN PATIENTS WITH PERIPHERIC ARTERIOPATHIES …
Number of citations: 0 pascal-francis.inist.fr
M Labios, M Martínez, A Vayá, F Gabriel… - Clinical …, 1999 - content.iospress.com
The effect of a binifibrate (Biniwas Retard, Wasserman) on the plasma lipids and hemorheological profile of 30 primary hyperlipemic patients was studied. Our results indicate that the …
Number of citations: 12 content.iospress.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.